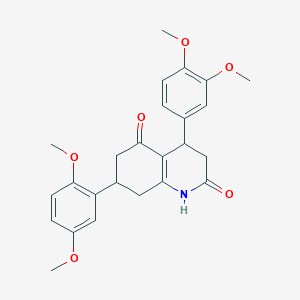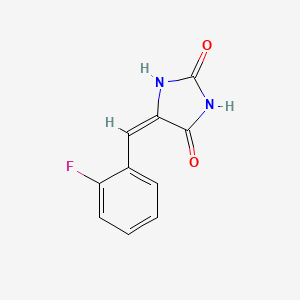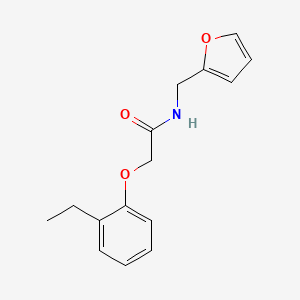
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the progression of the cell cycle from G1 to S phase.
Aplicaciones Científicas De Investigación
Spectroscopic and Molecular Structure Investigation
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzenesulfonamide (SMS) has been extensively studied for its molecular structure and spectroscopic properties. Research involving experimental and theoretical methods, including DFT/B3LYP and HF methods, has revealed insights into the molecule's stability, electronic structures, and intramolecular interactions. Such studies are crucial for understanding the molecular behavior and potential applications in various fields, including materials science and pharmaceuticals (Mansour & Ghani, 2013).
Synthesis and Biological Evaluation of Derivatives
Derivatives of this compound have been synthesized and evaluated for their biological activities. For instance, research involving the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety has shown potential in antimicrobial applications. This includes studies on antimycobacterial activity, which is crucial in the context of antibiotic resistance and infectious disease treatment (Ghorab et al., 2017).
Computational Study and Interaction with Proteins
Computational studies have been conducted to understand the interaction of this compound derivatives with proteins. This includes molecular dynamics simulations and analyses of molecular electrostatic potential, which are essential for drug design and understanding the interaction of molecules with biological targets (Murthy et al., 2018).
Corrosion Inhibition Properties
Research into the corrosion inhibition properties of derivatives of this compound has revealed their potential applications in materials science. Quantum chemical calculations and molecular dynamics simulations have been used to investigate their effectiveness in preventing the corrosion of metals like iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Spectroscopic Analysis of Dimers
Spectroscopic analysis of dimers involving this compound has provided insights into the intermolecular interactions and binding energies. Such studies are important for the development of new materials and understanding the behavior of molecular complexes (Karakaya et al., 2015).
Enzyme Inhibitory Studies
Enzyme inhibitory studies involving derivatives of this compound have been conducted to explore their therapeutic potential. For instance, studies on acetylcholinesterase inhibition are significant for developing treatments for conditions like Alzheimer’s disease (Abbasi et al., 2018).
Antiviral and Antifungal Activities
Compounds derived from this compound have shown potential in antiviral and antifungal applications. Studies on their structure-activity relationships have contributed to the development of new antiviral and antifungal agents (Brzozowski & Sa̧czewski, 2007).
Gene Expression Relationship Studies
Gene expression relationship studies involving sulfonamide derivatives have been important in understanding the pharmacophore structure and drug-sensitive cellular pathways. This research is significant for the development of novel oncology drugs and understanding their mechanism of action (Owa et al., 2002).
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-8-10(2)15-13(14-9)16-20(17,18)12-6-4-11(19-3)5-7-12/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZOQMBOSAFDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)
![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)


![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)


![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)
